2-Thiophenemethanethiol

Description

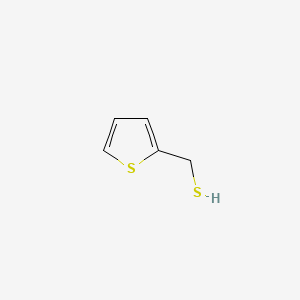

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQHDFWKVMZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211618 | |

| Record name | Thenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6258-63-5 | |

| Record name | 2-Thiophenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JML279XS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Thiophenemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiophenemethanethiol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenemethanethiol, also known as 2-thenyl mercaptan, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data. It also explores the broader context of thiophene-containing compounds in medicinal chemistry and drug development, highlighting their significance as "privileged structures" in the design of novel therapeutic agents. While specific biological pathways for this compound are not extensively documented in publicly available literature, the known reactivity of its thiol group and the biological activities of related thiophene derivatives suggest its potential as a valuable building block in the synthesis of pharmacologically active molecules.

Chemical Structure and Identification

This compound consists of a thiophene ring substituted at the 2-position with a methylthiol group. The presence of the flexible methylene linker distinguishes it from its isomer, 2-thiophenethiol, where the thiol group is directly attached to the thiophene ring.

Chemical Structure:

Synonyms: 2-(Mercaptomethyl)thiophene, 2-Thenyl mercaptan, 2-Thenylthiol, Thiophen-2-ylmethanethiol.[2]

CAS Registry Number: 6258-63-5[1]

Molecular Formula: C₅H₆S₂[1]

Molecular Weight: 130.23 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 166.0 °C at 760 mmHg | [4] |

| Density | 1.250 g/mL at 25 °C | [3] |

| Refractive Index | 1.618 - 1.632 at 20 °C | [3] |

| logP (o/w) | 2.42 (estimated) | [3] |

| Flash Point | 177.00 °F (80.56 °C) | [4] |

| Vapor Pressure | 0.463 mmHg at 25 °C (estimated) | [5] |

Synthesis of this compound

While a variety of methods exist for the synthesis of thiols and thiophene derivatives, a common route to this compound involves the reaction of a 2-thenyl halide with a sulfur nucleophile. A detailed experimental protocol based on the reaction of 2-thenyl chloride with thiourea is provided below. This method proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol.

Experimental Protocol: Synthesis via 2-Thenyl Chloride and Thiourea

Materials:

-

2-Thenyl chloride

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thenyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.

-

Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield the pure thiol.

Logical Workflow for Synthesis:

References

A Technical Guide to 2-Thiophenemethanethiol (CAS 6258-63-5): A Versatile Building Block for Chemical Research and Drug Discovery

Introduction: 2-Thiophenemethanethiol, also known by synonyms such as 2-thenyl mercaptan, is a heterocyclic organosulfur compound registered under CAS number 6258-63-5.[1][2][3][4] Its molecular structure features a thiol group attached to a methyl substituent on a thiophene ring. This arrangement makes it a valuable intermediate in organic synthesis. The thiophene core is considered a "privileged structure" in medicinal chemistry, often serving as a bioisostere for a benzene ring, which can impart unique pharmacological properties to a molecule.[5][6] Thiophene and its derivatives are integral to the development of compounds with a wide array of therapeutic applications, including anti-inflammatory and antimicrobial agents.[5][6][7] This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, chemical reactivity, and potential applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow liquid.[8] Its key physical and chemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 6258-63-5 | [2][3] |

| Molecular Formula | C₅H₆S₂ | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| Boiling Point | 166.0 °C (at 760 mm Hg) | [3] |

| Water Solubility | 0.18 g/L (Predicted) | [9] |

| logP (Octanol/Water) | 2.34 - 2.73 (Predicted) | [9][10] |

| pKa (Strongest Acidic) | 9.84 (Predicted) | [9] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Kovats Retention Index | Standard non-polar: 1064; Standard polar: 1639-1713 | [3] |

| InChI Key | GCZQHDFWKVMZOE-UHFFFAOYSA-N | [1][2] |

| SMILES | SCc1cccs1 | [1] |

Synthesis and Experimental Protocols

While various methods can be employed, a common and effective strategy for synthesizing this compound involves the nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)thiophene, with a sulfur-containing nucleophile. The following is a representative protocol based on the reaction with thiourea, followed by basic hydrolysis of the intermediate isothiouronium salt.

Diagram: Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from 2-(chloromethyl)thiophene.

Materials:

-

2-(chloromethyl)thiophene

-

Thiourea

-

Ethanol (Reagent grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)thiophene (1.0 eq) and thiourea (1.1 eq) in ethanol. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 eq) in water. Re-heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the isothiouronium salt.

-

Workup and Extraction: Cool the mixture and pour it into a separatory funnel containing water. Acidify the aqueous layer carefully with dilute hydrochloric acid to a neutral pH. Extract the aqueous phase three times with diethyl ether or dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Safety Precautions: 2-(chloromethyl)thiophene is a lachrymator and can be unstable upon storage.[11] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

Chemical Reactivity and Potential Transformations

The thiol (-SH) functional group in this compound dictates its primary reactivity. It is more acidic than its alcohol analog, 2-thiophenemethanol, allowing it to be easily deprotonated to form a potent thiolate nucleophile.[12] This thiolate can participate in a variety of useful synthetic transformations.

Diagram: Core Reactivity

Caption: Core Reactivity of this compound.

-

Deprotonation: Treatment with a base (e.g., NaOH, NaH) readily removes the acidic thiol proton to form the corresponding thiolate anion. This anion is an excellent nucleophile.[12]

-

S-Alkylation: The thiolate anion undergoes efficient S-alkylation via an Sₙ2 mechanism when reacted with alkyl halides or other electrophiles, leading to the formation of thioethers (sulfides).[12][13] This reaction is fundamental for incorporating the thiophenemethylthio moiety into larger molecular scaffolds.

-

Oxidation: Thiols can be oxidized to form disulfides. This transformation can be achieved using mild oxidizing agents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen.[13] This reversible reaction is crucial in various biological systems and synthetic applications.

-

Thiol-Ene Reaction: The thiol group can add across a carbon-carbon double bond (an alkene) in a process known as the thiol-ene reaction. This reaction, which can be initiated by radicals or light, proceeds with anti-Markovnikov selectivity and is considered a form of "click chemistry" due to its high efficiency and yield.[14]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules with potential biological activity.

Diagram: Role in Drug Discovery

Caption: Logical Flow in a Drug Discovery Context.

-

Scaffold for Medicinal Chemistry: The thiophene ring is a well-established pharmacophore. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory drug development.[7]

-

Intermediate for Bioactive Molecules: this compound provides a reactive handle (the thiol group) for constructing libraries of novel compounds. By applying the reactions described in the previous section, researchers can synthesize derivatives for screening against various biological targets. The related compound, 2-thiophenemethanol, is used as a precursor for synthesizing potent apoptosis-inducing agents and antiproliferative compounds, highlighting the potential of this structural class in oncology research.[5]

-

Flavor and Fragrance Industry: As a mercaptan, this compound and its derivatives may find use in the flavor and fragrance industry, where thiols are often responsible for specific roasted, savory, or coffee-like notes.[9]

Safety and Handling

This compound is classified as hazardous and requires careful handling to ensure laboratory safety.

| Hazard Class | Code | Statement |

| GHS Classification | H302 | Harmful if swallowed[3][15] |

| H317 | May cause an allergic skin reaction[16] | |

| H319 | Causes serious eye irritation[16] | |

| Signal Word | Warning | [3][16] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [16] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[15]

-

Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 6258-63-5) is a significant heterocyclic building block with considerable potential for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the versatile reactivity of its thiol group allow for its incorporation into a diverse range of molecular structures. For professionals in drug development, it represents a valuable starting point for creating novel thiophene-based compounds in the pursuit of new therapeutic agents. Proper understanding of its synthesis, reactivity, and safety protocols is essential for leveraging its full potential in a research environment.

References

- 1. This compound (CAS 6258-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-thienyl mercaptan, 6258-63-5 [thegoodscentscompany.com]

- 9. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]

- 10. Thenyl mercaptan | SIELC Technologies [sielc.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. watson-int.com [watson-int.com]

- 17. fishersci.com [fishersci.com]

Synthesis of 2-Thiophenemethanethiol from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-thiophenemethanethiol from the readily available starting material, thiophene. The synthesis is primarily a two-step process: the chloromethylation of thiophene to yield 2-chloromethylthiophene, followed by the conversion of this intermediate to the target thiol. This document details two effective methods for the second step, providing a comparative analysis to aid in methodological selection.

Overview of the Synthetic Pathway

The synthesis of this compound from thiophene is a straightforward yet versatile process. The initial step involves an electrophilic aromatic substitution on the thiophene ring to introduce a chloromethyl group, yielding the key intermediate, 2-chloromethylthiophene. Subsequently, this intermediate is converted to this compound via nucleophilic substitution of the chlorine atom. This guide explores two primary routes for this conversion: direct displacement with a hydrosulfide salt and a two-step method involving the formation and subsequent hydrolysis of an isothiouronium salt.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Chloromethylation of Thiophene

The first step in the synthesis is the chloromethylation of thiophene to produce 2-chloromethylthiophene. This reaction is a type of electrophilic aromatic substitution.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Thiophene

-

Concentrated Hydrochloric Acid

-

Formaldehyde solution (37%) or Paraformaldehyde

-

Hydrogen Chloride gas

-

Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Calcium Chloride

Procedure:

-

In a well-ventilated fume hood, a mixture of thiophene (5 moles) and concentrated hydrochloric acid (200 ml) is placed in a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath.

-

Hydrogen chloride gas is bubbled through the stirred mixture.

-

Once the temperature reaches 0°C, 37% formaldehyde solution (500 ml) is added dropwise, maintaining the temperature below 5°C. The addition typically takes about 4 hours. Alternatively, paraformaldehyde can be used, with the reaction temperature maintained between 0°C and 5°C for 6-8 hours.[1]

-

After the addition is complete, the reaction mixture is extracted three times with ether.

-

The combined ether extracts are washed sequentially with water and a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous calcium chloride.

-

The ether is removed by distillation, and the crude product is purified by vacuum distillation. 2-Chloromethylthiophene is collected at 73-75°C/17 mmHg.[1]

Quantitative Data: The typical yield for this reaction is in the range of 40-41%.[1]

Step 2: Conversion of 2-Chloromethylthiophene to this compound

Two primary methods are presented for the conversion of 2-chloromethylthiophene to the final product.

Method A: Reaction with Sodium Hydrosulfide

This method involves the direct nucleophilic substitution of the chloride with the hydrosulfide anion (SH⁻).

Caption: Synthesis of this compound via the sodium hydrosulfide route.

The following is a general procedure for the conversion of an alkyl halide to a thiol, which can be adapted for 2-chloromethylthiophene.

Materials:

-

2-Chloromethylthiophene

-

Sodium Hydrosulfide (NaSH)

-

Ethanol

-

Water

-

1 M Hydrochloric Acid

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve sodium hydrosulfide (1.1 equivalents) in a degassed mixture of ethanol and water in a round-bottom flask.

-

Cool the NaSH solution in an ice bath.

-

Add 2-chloromethylthiophene (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes, maintaining a low temperature.

-

After the addition, allow the mixture to warm to room temperature and then heat gently to 40-50°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with 1 M HCl.

-

Extract the product with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude thiol by vacuum distillation.

Method B: Reaction with Thiourea and Subsequent Hydrolysis

This two-step method involves the formation of a stable S-(2-thenyl)isothiouronium salt, which is then hydrolyzed to the thiol. This method is often preferred as it can minimize the formation of the corresponding sulfide byproduct.[2]

Caption: Synthesis of this compound via the thiourea route.

This protocol is based on general procedures for the synthesis of thiols from alkyl halides via isothiouronium salts.[2]

Materials:

-

2-Chloromethylthiophene

-

Thiourea

-

Ethanol (95%)

-

Sodium Hydroxide solution

-

Hydrochloric Acid

Procedure:

Step 1: Formation of S-(2-thenyl)isothiouronium salt

-

In a round-bottom flask, combine 2-chloromethylthiophene (1.0 mole), thiourea (1.1 moles), and 95% ethanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to allow the isothiouronium salt to crystallize.

-

Filter the salt and wash with a small amount of cold ethanol.

Step 2: Hydrolysis of the Isothiouronium Salt

-

Transfer the filtered salt to a flask.

-

Add a solution of sodium hydroxide.

-

Reflux the mixture for 2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Separate the organic layer containing the thiol.

-

Dry the organic layer and purify by vacuum distillation.

Data Presentation and Comparison

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Chloromethylthiophene from Thiophene

| Parameter | Value | Reference |

| Starting Material | Thiophene | [1] |

| Key Reagents | Formaldehyde, HCl | [1] |

| Solvent | None (reagents act as solvent) | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reaction Time | 4-8 hours | [1] |

| Typical Yield | 40-41% | [1] |

Table 2: Comparison of Methods for the Conversion of 2-Chloromethylthiophene to this compound

| Parameter | Method A: Sodium Hydrosulfide | Method B: Thiourea |

| Key Reagents | Sodium Hydrosulfide (NaSH) | Thiourea, Sodium Hydroxide |

| Number of Steps | 1 | 2 |

| Intermediate | None | S-(2-thenyl)isothiouronium salt |

| Typical Solvents | Ethanol/Water | Ethanol, Water |

| Reaction Conditions | 0-50 °C | Reflux |

| Potential Byproducts | Di-(2-thenyl) sulfide | - |

| Notes | Direct and rapid method. | May provide higher purity by avoiding sulfide formation.[2] |

Conclusion

The synthesis of this compound from thiophene is a well-established process. The initial chloromethylation of thiophene provides the key intermediate, 2-chloromethylthiophene, in moderate yields. The subsequent conversion to the target thiol can be achieved effectively by two primary methods. The choice between the direct reaction with sodium hydrosulfide and the two-step thiourea method will depend on the desired purity, scalability, and available resources. The thiourea method, while longer, offers the advantage of minimizing the formation of the sulfide byproduct. This guide provides the necessary procedural details and comparative data to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Spectroscopic Profile of 2-Thiophenemethanethiol: A Technical Guide for Researchers

Introduction

2-Thiophenemethanethiol, also known as 2-thenyl mercaptan, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆S₂.[1][2][3] As a derivative of thiophene, a scaffold prevalent in medicinal chemistry, this compound and its analogues are of significant interest to researchers in drug discovery and development.[4][5][6] Thiophene moieties are recognized for their electronic and bioisosteric properties that facilitate interactions with various biological targets.[4] This technical guide provides a consolidated overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are presented to aid in the acquisition and interpretation of reproducible data.

Core Spectroscopic Data

The structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. This section presents key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.25 | dd | H-5 (Thiophene) |

| ~6.95 | m | H-3, H-4 (Thiophene) |

| ~3.80 | d | -CH₂- (Methylene) |

| ~1.80 | t | -SH (Thiol) |

Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-2 (Thiophene) |

| ~127 | C-5 (Thiophene) |

| ~126 | C-3 (Thiophene) |

| ~125 | C-4 (Thiophene) |

| ~25 | -CH₂- (Methylene) |

Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be characterized by vibrations of the thiophene ring and the thiol group.

Table 3: Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H Stretch (Aromatic) | Medium |

| ~2920 | C-H Stretch (Aliphatic) | Medium |

| ~2550 | S-H Stretch (Thiol) | Weak |

| ~1500-1400 | C=C Stretch (Aromatic Ring) | Medium-Strong |

| ~700 | C-S Stretch | Medium |

Note: Predicted data is based on computational estimations and should be confirmed by experimental analysis. Characteristic vibrational frequencies for substituted thiophenes are well-documented.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the mass-to-charge ratio of the parent molecule and its fragments, thereby confirming its molecular weight.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 130 | Molecular Ion [M]⁺ |

| 97 | [M - SH]⁺ |

Data sourced from the NIST WebBook.[1]

Visualizations

Metabolic Pathway of Thiophene-Containing Drugs

Thiophene-containing compounds are significant in drug development and are known to undergo metabolic transformations. A common metabolic pathway involves S-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[4] Understanding these pathways is crucial for drug development professionals.

Caption: General metabolic pathway of thiophene derivatives via S-oxidation.

Experimental Workflow for Spectroscopic Analysis

A systematic workflow is essential for obtaining high-quality and reproducible spectroscopic data. The following diagram illustrates a general workflow for the analysis of a compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-40 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

-

Shimming: Optimize the magnetic field homogeneity through automated or manual shimming to obtain sharp peaks.

-

Acquisition: Set standard acquisition parameters and collect the Free Induction Decay (FID).

-

-

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Protocol 2: FT-IR Spectroscopy (Neat Sample)

-

Equipment: Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.

-

Spectrum Acquisition:

-

Background Scan: Run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the salt plates in the spectrometer's sample holder and acquire the sample spectrum.

-

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will travel through a heated capillary column, separating it from any impurities based on its retention time.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Thenyl Mercaptan

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-thenyl mercaptan (also known as 2-thiophenemethanethiol). It is intended to serve as a detailed resource for professionals in research and development who are utilizing this compound as a synthetic intermediate or studying its characteristics. This document includes tabulated physical data, discussions on chemical reactivity, detailed experimental protocols, and relevant safety information.

Physical and Spectroscopic Properties

2-Thenyl mercaptan is a sulfur-containing organic compound characterized by a thiophene ring substituted with a mercaptomethyl group at the second position.[1][2] Its distinct physical properties are critical for its handling, application, and analysis. The compound typically appears as a colorless to pale yellow liquid and is known for its strong, characteristic odor, often described as roasted coffee or fishy.[3][4]

Data Presentation: Physical Properties

The quantitative physical and spectroscopic data for 2-thenyl mercaptan are summarized in the table below for ease of reference and comparison. It is important to note that some discrepancies exist in the reported literature for values such as specific gravity and refractive index, which are presented here as ranges from different sources.

| Property | Value | Source(s) |

| IUPAC Name | (Thiophen-2-yl)methanethiol | [1] |

| Synonyms | This compound, Thenyl mercaptan | [1][2] |

| CAS Number | 6258-63-5 | [1][2] |

| Molecular Formula | C₅H₆S₂ | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3][4] |

| Odor | Roasted coffee, fishy, sulfurous | [3] |

| Boiling Point | 166 °C @ 760 mmHg 173 - 176 °C @ 1020 hPa | [3][4] |

| Specific Gravity | 1.165 - 1.171 @ 25 °C 1.235 - 1.250 @ 25 °C | [3][4] |

| Refractive Index | 1.571 - 1.578 @ 20 °C 1.602 - 1.604 @ 20 °C 1.618 - 1.632 @ 20 °C | [3][4][5] |

| Flash Point | 80.56 °C (177.0 °F) (Tag Closed Cup) | [3][4] |

| Vapor Pressure | 0.463 mmHg @ 25 °C (estimated) | [3][4] |

| Solubility | Slightly soluble in water; soluble in alcohol | [3] |

| logP (o/w) | 1.8 - 2.42 (computed/estimated) | [1][3][4] |

Chemical Properties and Reactivity

The chemical behavior of 2-thenyl mercaptan is primarily dictated by the thiol (-SH) functional group. This group imparts nucleophilic characteristics and susceptibility to oxidation.

Acidity and Nucleophilicity

Like other thiols, 2-thenyl mercaptan is weakly acidic. The proton of the sulfhydryl group can be abstracted by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and readily participates in reactions with various electrophiles, most notably in S-alkylation reactions to form thioethers (sulfides). This reactivity is fundamental to its use as a building block in organic synthesis.

Oxidation to Disulfide

Thiols are susceptible to oxidation. In the presence of mild oxidizing agents, 2-thenyl mercaptan can undergo oxidative coupling to form the corresponding disulfide, bis(thiophen-2-ylmethyl) disulfide. This is a common reaction pathway for mercaptans and is relevant to its stability and handling, as exposure to air can facilitate this process.

Other Reactions

The thiophene ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid side reactions involving the reactive thiol group.

References

2-Thiophenemethanethiol molecular weight and formula

An In-depth Technical Guide to 2-Thiophenemethanethiol

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest to researchers and professionals in the fields of chemistry and food science.

Core Molecular Data

This compound, also known by synonyms such as thenyl mercaptan and 2-thienylmethanethiol, is a sulfur-containing heterocyclic compound.[1][2] Its core molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H6S2 | [1][2][3] |

| Molecular Weight | 130.231 g/mol | [1][4] |

| IUPAC Name | thiophen-2-ylmethanethiol | [2] |

| CAS Registry Number | 6258-63-5 | [1][3] |

Physicochemical Properties

This compound is characterized as a clear, colorless to slightly yellow liquid.[3] It is known for its potent, sulfuraceous odor, often described as having burnt caramellic and roasted coffee notes.[5][6] This has led to its use as a flavoring agent in various food products.[6][7] The compound is slightly soluble in water.[3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reduction of thiophene-2-sulfonyl chloride.[5] Another preparative route involves the reaction of sodium sulfosuccinate with phosphorous trichloride.[5]

Signaling Pathways

Based on available scientific literature, this compound is primarily recognized and utilized as a flavoring agent.[6][7] There is no significant body of research indicating its involvement in specific biological signaling pathways relevant to drug development. Its primary application is in the food and fragrance industry due to its distinct organoleptic properties.[7]

References

- 1. This compound [webbook.nist.gov]

- 2. Thenyl mercaptan | C5H6S2 | CID 80408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Showing Compound this compound (FDB008537) - FooDB [foodb.ca]

- 5. 2-Thiophenethiol | 7774-74-5 [chemicalbook.com]

- 6. 2-Thiophenethiol | C4H4S2 | CID 522674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-thiophene thiol, 7774-74-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Thiophenemethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenemethanethiol, a sulfur-containing heteroaromatic compound, is a molecule of interest in flavor chemistry and potentially in drug discovery due to the recognized role of the thiophene scaffold as a privileged structure in medicinal chemistry. Understanding its reactivity and stability is paramount for its effective application and handling. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and stability of this compound (CAS 6258-63-5). It includes a summary of its physicochemical properties, discusses its reactivity based on general principles of thiol chemistry, outlines potential degradation pathways, and provides guidance on handling and storage. This guide also presents putative experimental protocols for its synthesis and analysis based on established methods for related compounds, acknowledging the limited availability of specific quantitative data in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental conditions, predicting its behavior in different environments, and developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 6258-63-5 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 200.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.191 g/cm³ | --INVALID-LINK-- |

| Flash Point | 74.9 °C | --INVALID-LINK-- |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| Refractive Index | 1.601 | --INVALID-LINK-- |

| Vapor Pressure | 0.463 mmHg at 25 °C | --INVALID-LINK-- |

Reactivity Profile

The reactivity of this compound is primarily dictated by the thiol (-SH) group and the thiophene ring.

Thiol Group Reactivity

The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows this compound to participate in a variety of reactions.

-

Nucleophilic Substitution: The thiolate anion can readily displace leaving groups in Sₙ2 reactions with alkyl halides to form thioethers.

-

Michael Addition: As a soft nucleophile, the thiolate can undergo Michael addition to α,β-unsaturated carbonyl compounds.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert them to disulfides. Stronger oxidizing agents can lead to the formation of sulfonic acids.

The general reactivity of the thiol group is depicted in the following diagram:

Thiophene Ring Reactivity

The thiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The sulfur atom can donate electron density to the ring, activating it towards electrophilic attack, primarily at the C5 position (adjacent to the sulfur and para to the substituent) and to a lesser extent, the C3 position.

Stability and Degradation

This compound is sensitive to several environmental factors that can lead to its degradation.

Thermal Decomposition

Oxidative Degradation

Exposure to air and oxidizing agents can lead to the oxidation of the thiol group, forming the corresponding disulfide. This process can be accelerated by the presence of metal ions. It is recommended to handle and store the compound under an inert atmosphere to minimize oxidative degradation.

Handling and Storage Recommendations

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly closed and preferably under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.

The logical workflow for ensuring the stability of this compound is outlined below:

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in peer-reviewed literature. The following sections provide putative protocols based on established methods for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of 2-thiophenemethanol to a leaving group, followed by displacement with a thiolating agent.

Step 1: Synthesis of 2-(Chloromethyl)thiophene from 2-Thiophenemethanol

-

Materials: 2-Thiophenemethanol, thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-thiophenemethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(chloromethyl)thiophene, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound from 2-(Chloromethyl)thiophene

-

Materials: 2-(Chloromethyl)thiophene, sodium hydrosulfide (NaSH) or thiourea, ethanol, sodium hydroxide (NaOH).

-

Procedure using Sodium Hydrosulfide:

-

Dissolve 2-(chloromethyl)thiophene (1.0 eq) in ethanol under an inert atmosphere.

-

Add a solution of sodium hydrosulfide (1.5 eq) in ethanol dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude product by vacuum distillation.

-

The synthetic workflow is visualized in the following diagram:

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be suitable for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) would be a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring (around 230-260 nm).

-

Standard Preparation: Prepare standards of known concentrations in the mobile phase to generate a calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can serve as a guide for spectral interpretation.

-

¹H NMR: Expect signals for the three protons on the thiophene ring and the methylene protons adjacent to the thiol group, as well as the thiol proton itself. The thiol proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: Expect signals for the four unique carbons of the thiophene ring and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for identification and purity assessment. The NIST WebBook provides a reference mass spectrum for this compound.

Biological Activity and Signaling Pathways

While thiophene derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, specific data on the biological effects and signaling pathway modulation by this compound are limited in the public domain. The presence of the thiol group suggests potential antioxidant activity through radical scavenging mechanisms. Further research is needed to elucidate its specific biological targets and mechanisms of action.

The potential antioxidant mechanism of a thiol-containing compound is illustrated below:

Conclusion

This compound is a reactive molecule with potential applications in various fields. Its reactivity is dominated by the nucleophilic character of the thiol group and the aromatic nature of the thiophene ring. The compound's stability is compromised by heat and oxidation, necessitating careful handling and storage under inert conditions. While specific quantitative data on its reactivity and stability are not widely available, this guide provides a solid foundation for its use in research and development by summarizing its known properties and outlining reliable experimental approaches for its synthesis and analysis. Further studies are warranted to fully characterize its reactivity profile and explore its potential in drug discovery and other applications.

An In-depth Technical Guide to the Isomers of C5H6S2: Focus on Dithiolethiones

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C5H6S2 represents a variety of structural isomers, each with a unique IUPAC name and distinct chemical and biological properties. Among the most significant isomers are the dithiolethiones, a class of five-membered sulfur-containing heterocyclic compounds. These molecules have garnered considerable attention in the field of drug discovery and development, particularly for their potential as cancer chemopreventive agents. This guide provides a detailed overview of the IUPAC nomenclature, synthesis, biological activity, and mechanisms of action of prominent C5H6S2 isomers, with a primary focus on the dithiolethione scaffold.

IUPAC Nomenclature of C5H6S2 Isomers

The systematic naming of C5H6S2 isomers follows the IUPAC rules for organic nomenclature. Due to the presence of sulfur atoms, double bonds, and cyclic structures, a number of isomeric possibilities exist. Some of the most studied isomers belong to the dithiolethione family.

Key Dithiolethione Isomers of C5H6S2:

-

4,5-Dimethyl-3H-1,2-dithiole-3-thione: This compound is a classic example of a dithiolethione and has been synthesized and studied for its biological activities.[1][2]

-

4-Ethyl-3H-1,2-dithiole-3-thione: An isomer with an ethyl substituent on the dithiole ring.

-

5-Ethyl-3H-1,2-dithiole-3-thione: A positional isomer of the 4-ethyl derivative.

-

3-Propyl-1,2-dithiol-1-ium-4-olate: A zwitterionic isomer.

Other potential, though less commonly cited, isomers could include bicyclic structures or linear chains with two sulfur atoms and a combination of double and triple bonds.

Synthesis of Dithiolethiones

The synthesis of dithiolethiones can be achieved through various chemical routes. A common method involves the thionation of appropriate precursor molecules using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10).

General Synthetic Approach:

The synthesis of substituted 3H-1,2-dithiole-3-thiones often involves the reaction of compounds containing a propenyl group with elemental sulfur at high temperatures.[3] Another versatile method is the reaction of terminal alkynes with a deprotonating agent followed by treatment with carbon disulfide and elemental sulfur.[1]

Quantitative Data on Dithiolethione Activity

Dithiolethiones have been extensively studied for their ability to induce cytoprotective enzymes, a key mechanism in cancer chemoprevention. The potency of these compounds is often evaluated by their ability to induce enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).

| Compound | Relative Potency (NQO1 Induction) | Reference |

| 3H-1,2-dithiole-3-thione (D3T) | Baseline | [4] |

| 4,5-Dimethyl-3H-1,2-dithiole-3-thione | More potent than D3T | [2] |

| 5,6-Dihydrocyclopenta[c]1,2-dithiole-3(4H)-thione | ~6 times more potent than D3T | [4] |

| Oltipraz (a pyrazinyl-substituted dithiolethione) | Weaker inducer than many others | [4][5] |

Experimental Protocols

General Procedure for Thionation using Lawesson's Reagent:

A common method for the synthesis of thioamides, a related class of sulfur-containing compounds, which can be adapted for dithiolethiones, involves the use of Lawesson's reagent.[6]

-

Reaction Setup: The starting carbonyl compound (1.0 equivalent) is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Lawesson's reagent (0.5 to 1.0 equivalents) is added to the solution. The reaction mixture is then heated to reflux.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired thionated product.

Synthesis of 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones from Alkynes: [1]

-

Deprotonation: A terminal alkyne is deprotonated using a strong base like butyllithium (BuLi) in an appropriate solvent.

-

Dithiocarboxylation: The resulting alkynylide is treated with carbon disulfide to form an alkynyldithiocarboxylate.

-

Sulfurization and Cyclization: Elemental sulfur is then added to the reaction mixture, leading to the formation of the 4-mercapto-3H-1,2-dithiole-3-thione after an acidic workup.

Mechanism of Action: Nrf2-Keap1 Signaling Pathway

The primary mechanism by which dithiolethiones exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Dithiolethiones are electrophilic compounds that can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression. These genes encode for Phase II detoxification enzymes and antioxidant proteins, which help protect cells from carcinogenic and oxidative damage.[4][7]

References

- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of dithiolethiones with better chemopreventive properties than oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design and development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support further research and drug discovery efforts in this promising area.

Anticancer Activity

Thiophene derivatives have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, including the inhibition of kinases and tubulin polymerization, and the induction of apoptosis.[2][4][5]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiophene derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A summary of reported IC50 values is presented in Table 1.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Thienopyrimidine derivative (3b) | HepG2, PC-3 | 3.105, 2.15 | [5] |

| Thieno[3,2-b]pyrrole derivative (4c) | HepG2, PC-3 | Not specified, potent activity | [5] |

| Thiophene pyridine-based compound (1m) | MCF-7 | 0.09 | [6] |

| Thiophene carboxamide derivative (2b) | Hep3B | 5.46 | [7] |

| Thiophene carboxamide derivative (2d) | Hep3B | 8.85 | [7] |

| Thiophene carboxamide derivative (2e) | Hep3B | 12.58 | [7] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 9.00 | [2] |

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 (enzyme) | 0.191 | [8] |

| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 (enzyme) | 0.021 | [9] |

| Thiophene derivative (1312) | SGC-7901, HT-29, EC-9706 | 0.340, 0.360, 3.170 | [10] |

Table 1: Anticancer Activity of Thiophene Derivatives (IC50 values)

Key Signaling Pathways in Cancer Targeted by Thiophene Derivatives

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[8][9]

Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.

Tubulin Polymerization:

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Some thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Caption: Inhibition of tubulin polymerization by thiophene derivatives.

Experimental Protocols for Anticancer Activity

MTT Cell Viability Assay:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials:

-

Thiophene derivative of interest

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

Prepare serial dilutions of the thiophene derivative in complete medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plates for another 24-72 hours.[13]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[14]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: General workflow for the MTT cell viability assay.

Caspase Activity Assay:

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

-

Materials:

-

Thiophene derivative of interest

-

Cancer cell lines

-

Cell lysis buffer

-

Caspase-3/7, -8, or -9 substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

96-well black plates

-

Fluorometer

-

-

Protocol:

-

Seed and treat cancer cells with the thiophene derivative as in the MTT assay.

-

Harvest the cells and prepare cell lysates using the lysis buffer.[15]

-

Incubate the cell lysates with the specific caspase substrate in a 96-well black plate at 37°C for 1-2 hours.[15]

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 440 nm emission for AFC).[15]

-

Quantify the increase in fluorescence, which is proportional to the caspase activity.

-

Antimicrobial Activity

Thiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[13][16] Their mechanisms of action often involve the disruption of microbial membranes and the inhibition of essential enzymes.[13]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of thiophene derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A summary of reported MIC values is presented in Table 2.

| Compound | Microorganism(s) | MIC (µg/mL) or MIC50 (mg/L) | Reference(s) |

| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 (MIC50) | [17][18] |

| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 (MIC50) | [17][18] |

| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 (MIC50) | [17][18] |

| Thiophene derivative 4 | Colistin-resistant E. coli | 8 (MIC50) | [17][18] |

| Thiophene derivative 8 | Colistin-resistant E. coli | 32 (MIC50) | [17][18] |

| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 | [16] |

| 3-chlorobenzo[b]thiophene derivative | Gram-positive bacteria and yeast | 16 | [19] |

| 3-bromobenzo[b]thiophene derivative | Gram-positive bacteria and yeast | 16 | [19] |

| Thiophene derivative 5a | Gram-positive and -negative bacteria | 3.125–6.25 | [20] |

Table 2: Antimicrobial Activity of Thiophene Derivatives (MIC values)

Experimental Protocol for Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

This is a standard method for determining the MIC of an antimicrobial agent.

-

Materials:

-

Thiophene derivative of interest

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of the thiophene derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (no compound).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[21]

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth.[22]

-

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their significant anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[14][23]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been evaluated in various in vitro and in vivo models. Table 3 summarizes some of the key findings.

| Compound | Assay/Model | Activity/Result | Reference(s) |

| Thiophene derivative 21 | In vivo COX-2 inhibition | IC50 = 0.67 µM | [24] |

| Thiophene derivative 21 | In vivo LOX inhibition | IC50 = 2.33 µM | [24] |

| Thiophene pyrazole hybrids (29a-d) | In vitro COX-2 inhibition | IC50 = 0.31–1.40 µM | [24] |

| Thiophene derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition at 50 mg/kg | [16] |

| Thiophene derivatives 16 and 17 | Carrageenan-induced paw edema | 48.94% and 47% inhibition, respectively | [16] |

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Key Signaling Pathways in Inflammation Targeted by Thiophene Derivatives

NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[25][26] The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of some thiophene derivatives.[27]

Caption: NF-κB signaling pathway and its inhibition by thiophene derivatives.

Experimental Protocol for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents:

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Materials:

-

Thiophene derivative of interest

-

Wistar rats or mice

-

Carrageenan (1% solution in saline)

-

Plethysmometer or calipers

-

Vehicle for compound administration (e.g., saline, DMSO)

-

-

Protocol:

-

Fast the animals overnight before the experiment.

-

Administer the thiophene derivative or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.[28]

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.[29]

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[28]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

Thiophene and its derivatives represent a versatile and highly valuable scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. The data and protocols presented in this guide underscore the significant potential of these compounds in the development of new anticancer, antimicrobial, and anti-inflammatory therapies. The detailed experimental methodologies and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel thiophene-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unveil new therapeutic opportunities for this remarkable class of heterocyclic compounds.

References

- 1. techscience.com [techscience.com]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. atcc.org [atcc.org]

- 15. rsc.org [rsc.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Organoleptic Properties of 2-Thiophenemethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenemethanethiol, also known as thenyl mercaptan, is a volatile sulfur compound that plays a significant role in the aroma and flavor profiles of various food products, most notably coffee. Its potent and complex organoleptic properties make it a subject of great interest to researchers in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides a comprehensive overview of the organoleptic characteristics of this compound, including its sensory profile, and details the experimental protocols for its evaluation.

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for interpreting its sensory characteristics.

| Property | Value | Source |

| Chemical Formula | C₅H₆S₂ | |

| Molecular Weight | 130.23 g/mol | |

| CAS Number | 6258-63-5 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 166 °C at 760 mmHg | [1] |

| Vapor Pressure | 0.463 mmHg at 25 °C (estimated) | |

| Solubility | Slightly soluble in water | [1] |

Organoleptic Profile

This compound is characterized by a potent and complex aroma and flavor profile. Its sensory attributes are highly dependent on its concentration.

Odor Profile

The odor of this compound is predominantly described as:

-

Coffee-like: A primary and highly characteristic note, often described as roasted coffee.

-

Sulfurous: A typical characteristic of thiol compounds.

-

Roasted: A savory, cooked, or toasted aroma.

-

Fishy: Can be perceived at certain concentrations.

-

Burnt Caramel: A sweet, burnt sugar note has also been reported.

Taste Profile

The taste of this compound, when evaluated in an appropriate medium, is described as:

-

Coffee-like: Mirroring its primary odor characteristic.

-

Sulfurous: A distinct mercaptan-like taste.

Quantitative Sensory Data